Zaragozic acid A trisodium salt

Descripción general

Descripción

Zaragozic acid A trisodium salt is a potent inhibitor of mammalian, fungal, and Saccharomyces cerevisiae squalene synthase . As a squalene synthase inhibitor, it may produce lower plasma cholesterol levels in primates .

Molecular Structure Analysis

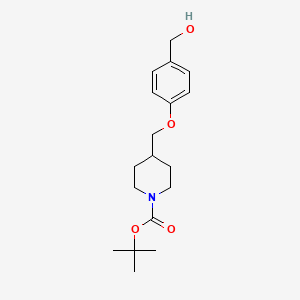

The molecular structure of Zaragozic acid A trisodium salt is characterized by an empirical formula of C35H43O14Na3 . Its molecular weight is 756.68 .Chemical Reactions Analysis

The chemical reactions involving Zaragozic acid A trisodium salt are not explicitly detailed in the search results .Physical And Chemical Properties Analysis

Zaragozic acid A trisodium salt is a lyophilized powder that is soluble in DMSO, yielding a clear, colorless to faintly yellow solution . It has a molecular weight of 756.68 .Aplicaciones Científicas De Investigación

Wound Healing Research

Zaragozic acid A trisodium salt has been used in wound healing research. It was used as a component of serum-free medium for human embryonic kidney cells in a wound scratch assay to test its effect on wound healing .

2. Inhibition of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) This compound has been used as a farnesyl-diphosphate farnesyltransferase 1 (FDFT1) or squalene synthase inhibitor in stromal cells . FDFT1 is an enzyme involved in the synthesis of sterols, and its inhibition can have significant effects on cellular processes.

Cholesterol Synthesis Inhibition

Zaragozic acid A trisodium salt has been used as a cholesterol synthesis inhibitor in T cells . By inhibiting the synthesis of cholesterol, it can affect the function and behavior of these cells.

Squalene Synthase Inhibition

Zaragozic acid A trisodium salt is a potent inhibitor, in vivo and in vitro, of mammalian, fungal and Saccharomyces cervisiae squalene synthase . Squalene synthase is the first committed enzyme in sterol synthesis, catalyzing the reductive condensation of farnesyl pyrophosphate to form squalene.

Lowering Plasma Cholesterol Levels

As a squalene synthase inhibitor, zaragozic acid produces lower plasma cholesterol levels in primates . This makes it a potential candidate for research in cardiovascular health and diseases.

6. Increasing Hepatic LDL Receptor mRNA Levels Treatment of rats with zaragozic acid A caused an increase in hepatic low density lipoprotein (LDL) receptor mRNA levels . This could have implications for the regulation of cholesterol levels in the body.

Mecanismo De Acción

Target of Action

Zaragozic Acid A Trisodium Salt primarily targets squalene synthase , an enzyme found in mammalian, fungal, and yeast (Saccharomyces cervisiae) sources . Squalene synthase is the first committed enzyme in sterol synthesis .

Mode of Action

Zaragozic Acid A Trisodium Salt acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . This process confers increased apparent potency in the presence of reduced enzyme concentrations .

Biochemical Pathways

The core biosynthetic route of Zaragozic Acid A Trisodium Salt is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . It inhibits the reductive condensation of farnesyl pyrophosphate to form squalene, a crucial step in sterol synthesis .

Pharmacokinetics

It is known that the compound is soluble in ethanol and dmso . The product in solution is stable if stored at –20 °C and after freeze-thaw cycles .

Result of Action

As an inhibitor of squalene synthesis, Zaragozic Acid A Trisodium Salt is responsible for lower plasma cholesterol levels in primates . Treatment of rats with Zaragozic Acid A Trisodium Salt caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQORTLVGZYJMB-BDIFPLNKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43Na3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1477798.png)

![4-({2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}amino)benzonitrile](/img/structure/B1477803.png)